molecular formula C51H55NO17 B13858753 4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid

4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid

Cat. No.: B13858753
M. Wt: 954.0 g/mol
InChI Key: RBNOJYDPFALIQZ-MUASYTJVSA-N
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Description

4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[113103,1004,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of amide and ester bonds, as well as the introduction of hydroxyl groups. Typical synthetic routes may include:

    Amide Formation: Reacting an amine with a carboxylic acid derivative (e.g., acid chloride or anhydride) under mild conditions.

    Esterification: Reacting a carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).

    Hydroxyl Group Introduction: Using oxidation reactions or protecting group strategies to introduce hydroxyl groups at specific positions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Using specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 (sodium borohydride).

    Substitution: Nucleophilic substitution reactions at the amide or ester positions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4 (lithium aluminum hydride).

    Catalysts: Sulfuric acid, DCC.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

This compound’s complex structure and functional groups make it suitable for various scientific research applications, including:

    Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its potential as a biochemical probe or inhibitor.

    Medicine: Exploring its therapeutic potential as a drug candidate.

    Industry: Utilizing its unique properties in material science or as a catalyst.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its highly intricate structure, which combines multiple functional groups and stereocenters, making it a valuable target for synthetic and mechanistic studies.

Properties

Molecular Formula

C51H55NO17

Molecular Weight

954.0 g/mol

IUPAC Name

4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35?,39-,40+,41+,42-,44+,49+,50?,51+/m0/s1

InChI Key

RBNOJYDPFALIQZ-MUASYTJVSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4C([C@H]3[C@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

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